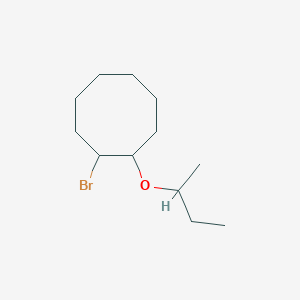
1-Bromo-2-(butan-2-yloxy)cyclooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(butan-2-yloxy)cyclooctane is an organic compound with the molecular formula C₁₂H₂₃BrO. It is a brominated cyclooctane derivative, where a bromine atom is attached to the second carbon of the cyclooctane ring, and a butan-2-yloxy group is attached to the first carbon. This compound is of interest in organic synthesis and research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(butan-2-yloxy)cyclooctane can be synthesized through various methods. One common approach involves the bromination of 2-(butan-2-yloxy)cyclooctane. This reaction typically uses bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(butan-2-yloxy)cyclooctane undergoes various chemical reactions, including:
Nucleophilic Substitution (S_N2 and S_N1): The bromine atom can be replaced by nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (NH₂R).
Elimination (E2 and E1): The compound can undergo elimination reactions to form alkenes, especially under basic conditions.
Oxidation: The butan-2-yloxy group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or sodium alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.
Major Products
Nucleophilic Substitution: Corresponding alcohols, ethers, or amines.
Elimination: Alkenes such as 1-butene or 2-butene.
Oxidation: Ketones or carboxylic acids derived from the butan-2-yloxy group.
Scientific Research Applications
1-Bromo-2-(butan-2-yloxy)cyclooctane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.
Material Science: It can be used in the synthesis of novel polymers and materials with specific properties.
Biological Studies: The compound can be used to study the effects of brominated cyclooctane derivatives on biological systems.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(butan-2-yloxy)cyclooctane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, forming a double bond. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(methoxy)cyclooctane: Similar structure but with a methoxy group instead of a butan-2-yloxy group.
1-Bromo-2-(ethoxy)cyclooctane: Similar structure but with an ethoxy group instead of a butan-2-yloxy group.
1-Bromo-2-(propoxy)cyclooctane: Similar structure but with a propoxy group instead of a butan-2-yloxy group.
Uniqueness
1-Bromo-2-(butan-2-yloxy)cyclooctane is unique due to the presence of the butan-2-yloxy group, which imparts different steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C12H23BrO |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
1-bromo-2-butan-2-yloxycyclooctane |
InChI |
InChI=1S/C12H23BrO/c1-3-10(2)14-12-9-7-5-4-6-8-11(12)13/h10-12H,3-9H2,1-2H3 |
InChI Key |
WGNYMVGKNBRQLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1CCCCCCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


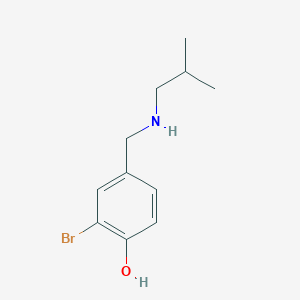
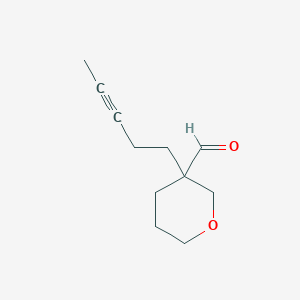

![(2-Ethoxyethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B13289065.png)

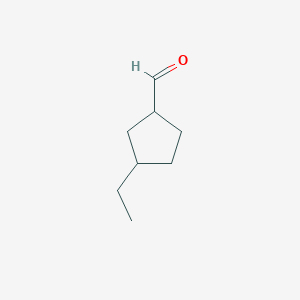
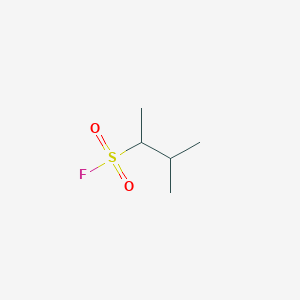

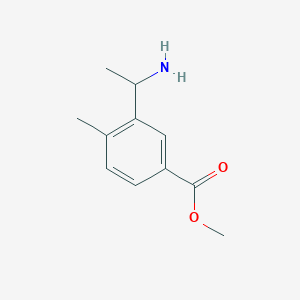


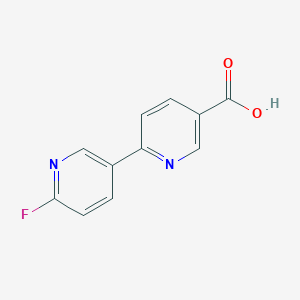

![1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13289108.png)
